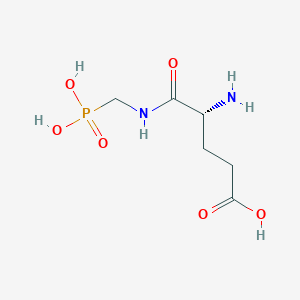
G-D-Glutamylaminomethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of G-D-Glutamylaminomethylphosphonic acid involves specific reaction conditions and routes. One common method includes the reaction of glutamic acid with aminomethylphosphonic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
G-D-Glutamylaminomethylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .
Applications De Recherche Scientifique
G-D-Glutamylaminomethylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role as an NMDA receptor antagonist, which has implications in neurological research . In medicine, it is explored for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases . In industry, it is used in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of G-D-Glutamylaminomethylphosphonic acid involves its interaction with NMDA glutamatergic receptors. By binding to these receptors, it inhibits the excitatory neurotransmission mediated by glutamate, which can help in reducing neuronal excitability and preventing seizures . The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and plasticity .
Comparaison Avec Des Composés Similaires
G-D-Glutamylaminomethylphosphonic acid can be compared with other similar compounds, such as beta-D-aspartylaminomethylphosphonic acid and omega-phosphonic-alpha-carboxylic amino acids . These compounds also act as NMDA receptor antagonists but may differ in their potency, selectivity, and specific applications. The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties .
Similar Compounds
- Beta-D-aspartylaminomethylphosphonic acid
- Omega-phosphonic-alpha-carboxylic amino acids
- Aminolevulinic acid related compounds
Propriétés
Formule moléculaire |
C6H13N2O6P |
|---|---|
Poids moléculaire |
240.15 g/mol |
Nom IUPAC |
(4R)-4-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N2O6P/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H2,12,13,14)/t4-/m1/s1 |
Clé InChI |
ZLJRRFLZFIAXLY-SCSAIBSYSA-N |
SMILES isomérique |
C(CC(=O)O)[C@H](C(=O)NCP(=O)(O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)NCP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


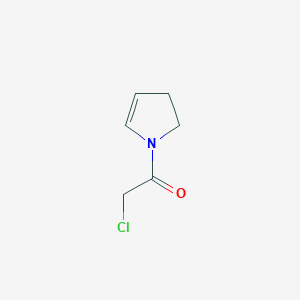



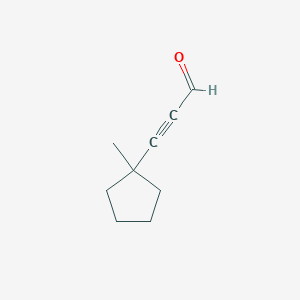
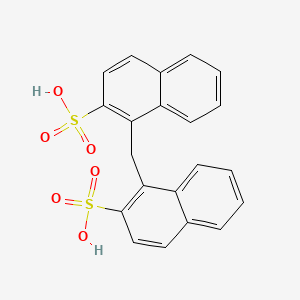
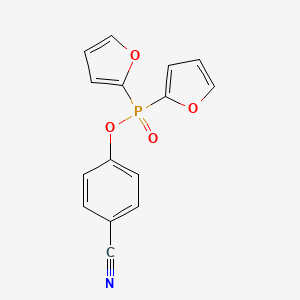
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
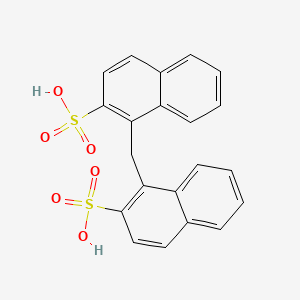
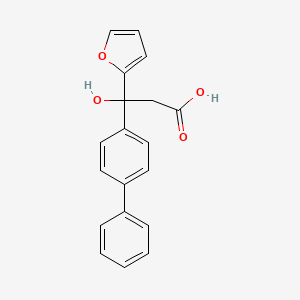
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
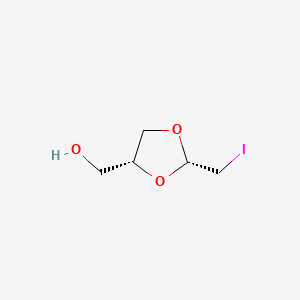
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)

